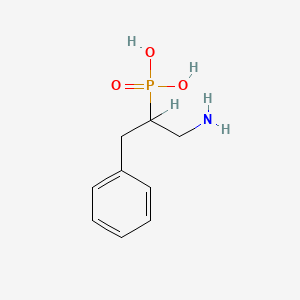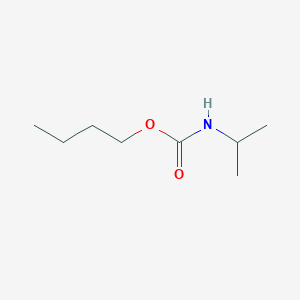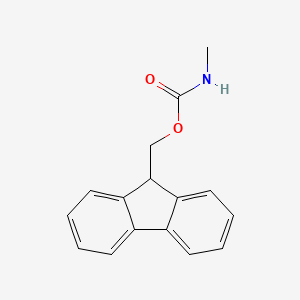
2-Amino-1-benzylethylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-benzylethylphosphonic acid is an organophosphorus compound characterized by the presence of an amino group, a benzyl group, and a phosphonic acid group. This compound is of significant interest due to its structural similarity to amino acids, where the carboxylic acid group is replaced by a phosphonic acid group. This structural feature imparts unique chemical and biological properties, making it valuable in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Amino-1-benzylethylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of benzylamine with diethyl phosphite under acidic conditions, followed by hydrolysis to yield the desired phosphonic acid. Another method involves the use of bromotrimethylsilane (BTMS) for the silyldealkylation of dialkyl phosphonates, followed by desilylation with water or methanol .
Industrial Production Methods
Industrial production of this compound typically employs large-scale synthesis techniques, such as the McKenna reaction, which involves the use of BTMS and subsequent hydrolysis. This method is favored due to its high yield, mild reaction conditions, and chemoselectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-benzylethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phosphonic acid group can be reduced to phosphine derivatives.
Substitution: The benzyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine are employed under acidic conditions.
Major Products Formed
Oxidation: Nitro-2-amino-1-benzylethylphosphonic acid.
Reduction: Phosphine-2-amino-1-benzylethyl derivatives.
Substitution: Halogenated benzyl derivatives.
Applications De Recherche Scientifique
2-Amino-1-benzylethylphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of organophosphorus compounds
Biology: Investigated for its potential as an enzyme inhibitor and as a mimic of natural amino acids.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for bone diseases.
Industry: Utilized in the development of flame retardants, plasticizers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-Amino-1-benzylethylphosphonic acid involves its interaction with biological targets such as enzymes and receptors. The phosphonic acid group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. Additionally, the amino group can form hydrogen bonds with active site residues, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2-Amino-1-benzylethylphosphonic acid can be compared with other similar compounds such as:
Aminophosphonic acids: These compounds share the phosphonic acid group but differ in the nature of the substituents attached to the amino group
Aminophosphonates: These compounds have similar structures but may contain different alkyl or aryl groups
Phosphinates: These compounds have a phosphorus-carbon bond and are used as bioisosteres for phosphates.
The uniqueness of this compound lies in its specific combination of the benzyl group and the phosphonic acid group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
59590-70-4 |
|---|---|
Formule moléculaire |
C9H14NO3P |
Poids moléculaire |
215.19 g/mol |
Nom IUPAC |
(1-amino-3-phenylpropan-2-yl)phosphonic acid |
InChI |
InChI=1S/C9H14NO3P/c10-7-9(14(11,12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10H2,(H2,11,12,13) |
Clé InChI |
CLNVFNPGMUAOBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CN)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane](/img/structure/B13995021.png)
![[(Prop-2-en-1-yl)sulfanyl]acetyl chloride](/img/structure/B13995030.png)
![N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide](/img/structure/B13995035.png)
![Dimethyl [(anthracen-9-yl)methylidene]propanedioate](/img/structure/B13995036.png)


![5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine](/img/structure/B13995050.png)
![2-[Phenyl(propanoyl)amino]ethyl propanoate](/img/structure/B13995058.png)
![2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid](/img/structure/B13995064.png)
![2-[1-[2-(1,3-Dioxoisoindol-2-yl)-9,10-dioxo-anthracen-1-yl]-9,10-dioxo-anthracen-2-yl]isoindole-1,3-dione](/img/structure/B13995071.png)


